N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
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Overview
Description
"N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" is a synthetic compound characterized by a complex structure featuring multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" typically involves multi-step procedures:
Formation of the 1,2,3-triazole ring: : Using click chemistry to react an azide with an alkyne under copper-catalyzed conditions.
Thiadiazole ring formation: : Cyclization reactions involving thiosemicarbazide and carbon disulfide in basic media.
Coupling reactions: : To introduce the benzamide moiety, involving typical amide bond formation conditions such as using carbodiimide coupling agents.
Industrial Production Methods
In industrial settings, these reactions are optimized for yield and efficiency. High-pressure reactors and continuous flow systems might be used to scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Can convert sulfide groups to sulfoxides or sulfones.
Reduction: : Reduction of the triazole or thiadiazole rings under hydrogenation conditions.
Substitution: : Electrophilic or nucleophilic substitutions at the aromatic rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Copper sulfate for click reactions, palladium on carbon for hydrogenation.
Major Products
Depending on the reaction, you can get:
Sulfoxides/sulfones: from oxidation.
Hydrogenated derivatives: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Chemistry
Used in creating complex molecules for studying reaction mechanisms and chemical properties.
Biology
Explored for its potential as an enzyme inhibitor or probe due to its multi-functional groups.
Medicine
Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Used in material sciences for developing new polymers and advanced materials due to its robust chemical structure.
Mechanism of Action
The compound exerts its effects through:
Binding to specific enzymes or receptors: : Interfering with their normal function, which could inhibit or activate biological pathways.
Disrupting cellular processes: : By interacting with DNA or proteins, leading to changes in cell function.
Molecular Targets and Pathways
This can include:
Kinase enzymes: : Inhibiting signaling pathways.
DNA replication processes: : Preventing cell proliferation.
Reactive Oxygen Species (ROS) production: : Causing oxidative stress in cells.
Comparison with Similar Compounds
Compared to other compounds with 1,2,3-triazole or thiadiazole rings, "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" stands out due to its combination of these rings with the benzamide moiety, enhancing its chemical and biological activity.
List of Similar Compounds
1,2,3-Triazole derivatives: : Known for their stability and biological activity.
Thiadiazole derivatives: : Often explored for medicinal chemistry applications.
Benzamide derivatives: : Common in pharmaceuticals for their bioavailability and efficacy.
Properties
IUPAC Name |
N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-4-14-8-7-9-15(12-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)16-10-5-6-11-17(16)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWXHLNVMPXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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